7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione

Descripción general

Descripción

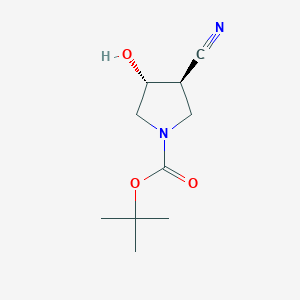

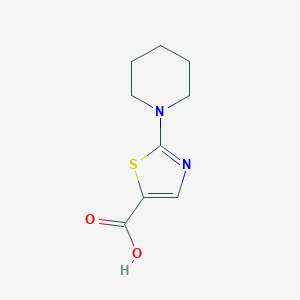

“7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” is a chemical compound with the molecular formula C8H3FN2O4 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” can be represented by the InChI code: 1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” include a melting point of 192-196°C, a predicted density of 1.477±0.06 g/cm3, and a predicted pKa of 8.44±0.20 . It is sparingly soluble in water (0.022 g/L) .

Aplicaciones Científicas De Investigación

Antiviral Applications

Indole derivatives have been studied for their antiviral properties. Specifically, compounds structurally related to 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . These findings suggest potential applications in developing antiviral therapies, particularly as we face challenges with emerging viral diseases.

Anticancer Research

The indole nucleus is a common feature in many anticancer agents. Derivatives of indole, including those with substitutions similar to 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione, have been synthesized and tested for their antiproliferative effects on various cancer cell lines . This compound could serve as a lead structure for the development of new anticancer drugs.

Agricultural Chemistry

In agriculture, indole derivatives play a role as plant growth regulators. Indole-3-acetic acid, for example, is a naturally occurring plant hormone involved in root development. Synthetic analogs like 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione could be explored for their potential to enhance plant growth or protect crops from pests and diseases .

Material Science

Indole derivatives have been utilized in material science for their biological activities. They can be incorporated into materials to confer antimicrobial properties or used in the synthesis of organic compounds with specific functional attributes. The fluoro and nitro groups in 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione could influence the material’s properties, such as its reactivity or stability .

Environmental Science

Compounds like 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione may have applications in environmental science, particularly in the bioremediation of pollutants. Their chemical structure could interact with environmental contaminants, aiding in their breakdown or removal .

Analytical Chemistry

In analytical chemistry, indole derivatives can be used as reagents or indicators due to their distinct chemical properties. The specific functional groups in 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione might make it suitable for use in chromatography, spectroscopy, or as a pH indicator .

Biochemistry

In biochemistry, indole derivatives are significant due to their role in human physiology and as precursors to various biomolecules. Research into compounds like 7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione could provide insights into enzyme-substrate interactions, receptor binding, or metabolic pathways .

Direcciones Futuras

The future directions for “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. Indole derivatives have shown diverse biological activities and have potential for therapeutic applications .

Mecanismo De Acción

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They can act as inhibitors, activators, or modulators of their target receptors.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” would depend on its specific targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and would depend on factors such as the compound’s specific structure and the route of administration .

Result of Action

The molecular and cellular effects of indole derivatives can include changes in cell signaling, gene expression, and cellular metabolism . The specific effects of “7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione” would depend on its specific mode of action and the cells or tissues it affects.

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Propiedades

IUPAC Name |

7-fluoro-5-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYFNDZJUKUTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-5-nitro-2,3-dihydro-1H-indole-2,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517357.png)

![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methoxypyridin-4-ol](/img/structure/B1517360.png)

![3-[2-(Benzoylamino)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B1517369.png)

![5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517370.png)